molecular formula C13H16ClN5O2 B6962882 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)-N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)propanamide

3-(5-chloro-3-methyl-1,2-oxazol-4-yl)-N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)propanamide

Cat. No.: B6962882
M. Wt: 309.75 g/mol
InChI Key: XKIDAJVSSAPKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-chloro-3-methyl-1,2-oxazol-4-yl)-N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)propanamide is a complex organic compound featuring multiple heterocyclic structures, including oxazole and triazole rings

Properties

IUPAC Name

3-(5-chloro-3-methyl-1,2-oxazol-4-yl)-N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5O2/c1-7-10(12(14)21-18-7)5-6-11(20)15-13-17-16-8(2)19(13)9-3-4-9/h9H,3-6H2,1-2H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIDAJVSSAPKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CCC(=O)NC2=NN=C(N2C3CC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxazole and triazole cores. One common approach is to first synthesize 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid, followed by its conversion to the corresponding amide. The triazole ring can be constructed using cyclopropylamine and appropriate reagents under controlled conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the methyl group to a carboxylic acid.

  • Reduction: Reduction of the oxazole ring.

  • Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles like sodium azide for substitution reactions.

Major Products Formed:

  • Oxidation: 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid.

  • Reduction: Reduced oxazole derivatives.

  • Substitution: Various substituted oxazole and triazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its oxazole and triazole rings are valuable in constructing pharmaceuticals and agrochemicals.

Biology: The biological activity of this compound has been explored for potential therapeutic applications. It may exhibit antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is studied for its potential use in treating various diseases. Its ability to interact with biological targets makes it a promising candidate for developing new drugs.

Industry: In the material science industry, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The oxazole and triazole rings can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid

  • 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanamide

  • 3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoic acid derivatives

Uniqueness: This compound is unique due to its combination of oxazole and triazole rings, which provides distinct chemical and biological properties compared to similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.